An In-depth Technical Guide to (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate
An In-depth Technical Guide to (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate
Authored by: Gemini, Senior Application Scientist
Introduction: In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile and well-characterized building blocks. (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate, identified by its CAS number 1036027-87-8, has emerged as a pivotal intermediate in this domain.[1][2] Its unique structural architecture, featuring a chiral center and orthogonally protected amino groups, offers chemists a valuable scaffold for constructing complex molecular targets. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of central nervous system (CNS) agents and other biologically active compounds.[3]
Core Chemical and Physical Properties
The physical and chemical properties of a synthetic intermediate are fundamental to its handling, storage, and application in multi-step syntheses. (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is typically a colorless to light yellow liquid.[2] A summary of its key properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2][4] |
| Molecular Weight | 228.33 g/mol | [1][2][4] |
| Appearance | Colorless to light yellow Liquid | [2] |
| Boiling Point | 310.3 ± 15.0 °C (Predicted) | [2] |
| Density | 1.019 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 10.60 ± 0.29 (Predicted) | [2] |
| Storage Temperature | 2-8°C, protected from light, stored under inert gas | [1][2] |
The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen renders that amine significantly less basic and nucleophilic, allowing for selective reactions at the primary amine of the ethyl side chain. The predicted pKa likely corresponds to the protonated primary amine, highlighting its availability for reactions under appropriate conditions.
Structural Elucidation: Spectroscopic Data
While specific spectra are proprietary to manufacturers, the structure of (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate can be unequivocally confirmed through standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
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¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the tert-butyl group as a singlet around 1.4 ppm. The protons on the piperidine ring would appear as a series of multiplets in the aliphatic region. The methine proton of the chiral center on the aminoethyl group would likely be a multiplet, and the protons of the methyl group would be a doublet. The two protons of the primary amine would typically appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the Boc group around 155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would be visible, as would the distinct carbons of the piperidine ring and the aminoethyl side chain.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 229.18.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the carbamate in the Boc group, and C-H stretching vibrations of the aliphatic parts of the molecule.
Synthesis and Reactivity
The synthesis of piperidine derivatives is a well-established area of organic chemistry. A common approach to synthesizing compounds like (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate involves the elaboration of a pre-formed piperidine ring. A plausible synthetic route is outlined below.
Caption: Plausible synthetic workflow for (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate.
This synthetic strategy leverages the reactivity of the ketone in 1-Boc-4-piperidone. The introduction of the cyano group followed by an asymmetric reduction establishes the desired stereocenter. The final reduction of the nitrile yields the target primary amine.
The reactivity of this molecule is dominated by the two nitrogen atoms. The Boc-protected piperidine nitrogen is largely unreactive under standard conditions, allowing for a wide range of transformations to be performed on the primary amine of the side chain. This primary amine can undergo reactions such as:
-
Alkylation
-
Acylation
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Reductive amination
-
Formation of sulfonamides
The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to liberate the piperidine nitrogen for further functionalization. This orthogonal protection scheme is a key feature that makes this compound a valuable building block.
Applications in Drug Discovery
(S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a key intermediate in the synthesis of various biologically active compounds.[1] Its structure is particularly relevant for the development of agents targeting the central nervous system.[3] The piperidine scaffold is a common motif in many CNS drugs, and the chiral aminoethyl side chain can be crucial for specific interactions with biological targets such as receptors and enzymes.
This intermediate is utilized in the synthesis of:
-
Antidepressants and Antipsychotics: The structural features of this molecule are amenable to the synthesis of compounds that modulate neurotransmitter systems.[3]
-
Agents for Neurological Disorders: It is a building block for molecules being investigated for the treatment of conditions like Alzheimer's disease and other cognitive impairments.[1] The ability to modify the primary amine allows for the introduction of various pharmacophores to optimize drug potency, selectivity, and pharmacokinetic properties.[3]
The chirality of the molecule is of utmost importance, as different stereoisomers of a drug can have vastly different pharmacological activities and safety profiles. The "(S)" configuration of this intermediate ensures the stereospecific synthesis of the final active pharmaceutical ingredient.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.[4]
| Hazard Class | Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |
A standard laboratory safety workflow should be followed when working with this compound.
Caption: Recommended safety workflow for handling (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate.
First-Aid Measures:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[5]
-
Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth.[5]
-
Inhalation: If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
(S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a highly valuable and versatile building block for pharmaceutical research and development. Its well-defined stereochemistry, orthogonal protecting groups, and convenient reactivity profile make it an ideal starting material for the synthesis of complex nitrogen-containing heterocyclic compounds, particularly those with applications in the treatment of central nervous system disorders. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory.
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